Fmoc-Ala-Ala-Pro-OH

描述

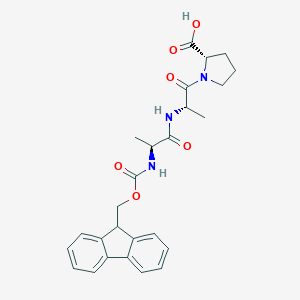

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOECKRMVYVFQ-WCJKSRRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570965 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161220-53-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Ala Ala Pro Oh and Fmoc Ala Ala Pro Oh Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing Fmoc-Ala-Ala-Pro-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. bachem.commdpi.com The use of this compound as a building block in SPPS is particularly valuable for synthesizing complex peptides and proteins. chemimpex.com

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial step in SPPS. scholaris.ca Standard conditions often involve a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). aip.orgiris-biotech.de However, the presence of proline in the this compound sequence can introduce challenges. Proline itself can contribute to premature Fmoc deprotection due to its basicity. mesalabs.com

To mitigate issues such as aggregation, which can slow down deprotection, optimized protocols may be employed. For instance, in the synthesis of poly-alanine peptides, deprotection times were observed to increase significantly as the peptide chain grew. peptide.com While fast Fmoc protocols with deprotection times of three minutes or less have been developed, automated synthesizers can monitor the reaction and extend the time as needed to ensure complete deprotection. peptide.com Alternative deprotection reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, as it removes the Fmoc group much faster than piperidine. iris-biotech.depeptide.com However, DBU should be avoided in the presence of aspartic acid residues to prevent side reactions. peptide.com

The coupling of this compound or the sequential coupling of the individual amino acids requires efficient activation. The formation of the peptide bond involving the sterically hindered secondary amine of proline can be challenging.

| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF with extended reaction time; or DBU in DMF | To ensure complete deprotection, especially in aggregating sequences or to speed up the process. iris-biotech.depeptide.com |

| Monitoring | Timed reaction | UV monitoring of dibenzofulvene-piperidine adduct | To confirm the completion of the deprotection reaction. peptide.com |

| Coupling Reagents | Standard carbodiimides (e.g., DCC, DIC) | Phosphonium (B103445) or aminium salts (e.g., HBTU, HATU, PyBOP) | To enhance coupling efficiency for sterically hindered residues like proline. aip.orgsigmaaldrich.com |

The choice of solid support is critical for successful SPPS. For peptides with a C-terminal proline, the selection of an appropriate resin is important to minimize side reactions such as diketopiperazine formation. The 2-chlorotrityl chloride resin is often preferred for this purpose as it is designed to inhibit or minimize this side reaction. google.com In a study synthesizing a tetrapeptide with a C-terminal proline, 2-chlorotrityl chloride resin was used successfully. aip.org

For the synthesis of longer peptides, a resin with a benzyl (B1604629) ester-type linker, such as a 4-(3-methoxy-4-(hydroxymethyl)phenoxymethyl) derivative, may be employed as a second resin in a fragment condensation strategy. google.com The performance of the solid support is also influenced by its ability to swell in the reaction solvent, which affects the accessibility of the growing peptide chain to the reagents.

The formation of the peptide bond between alanine (B10760859) and the sterically hindered secondary amine of proline requires robust coupling reagents to ensure high yields and minimize racemization. While standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can be used, more advanced reagents are often preferred for difficult couplings. google.com

Onium-type reagents, such as phosphonium and aminium salts, are widely used due to their high reactivity and the low incidence of side reactions. sigmaaldrich.comglobalresearchonline.net Reagents like HBTU, HATU, and PyBOP generate activated esters that react efficiently even with sterically hindered amino acids. aip.orgsigmaaldrich.com For instance, PyBOP was found to be a good coupling reagent in the solid-phase synthesis of a tetrapeptide containing proline. aip.org

Additives can also be used to enhance the coupling efficiency and suppress racemization. For example, the use of collidine as a base instead of DIPEA or NMM has been shown to reduce epimerization. uni-kiel.de

| Coupling Reagent | Leaving Group Generated | Key Advantages |

| HBTU/TBTU | OBt ester | Widely used for routine and difficult couplings. sigmaaldrich.com |

| HATU/PyAOP | OAt ester | More reactive than OBt esters, beneficial for hindered couplings. sigmaaldrich.com |

| COMU/PyOxim | OxymaPure ester | Reported to be more efficient than HOAt-based reagents in some cases. sigmaaldrich.com |

| PyBOP | OBt ester | Good performance in the synthesis of proline-containing peptides. aip.org |

| TFFH/BTFFH | Acyl fluoride | Excellent for coupling sterically hindered amino acids. rsc.org |

Selection and Performance of Solid Supports in this compound Peptide Synthesis

Solution-Phase Synthesis Approaches for this compound and Oligopeptides

Solution-phase peptide synthesis (LPPS) offers an alternative to SPPS, particularly for the large-scale production of peptides. bachem.commdpi.com This method involves the sequential coupling of amino acids in a liquid solution. bachem.com While it can be more time-consuming due to the need for purification after each step, strategies have been developed to streamline the process. bachem.comnih.gov

One approach involves the use of protecting groups that facilitate purification, avoiding the need for chromatography. nih.govresearchgate.net For example, a method using isobutyl chloroformate or pentafluorophenyl esters for carboxyl group activation with N-methyl morpholine (B109124) as a base allows for chromatography-free synthesis of collagen-related tripeptides. nih.gov Another strategy employs a soluble hydrophobic tag that allows for purification by simple aqueous extraction. bachem.com

The synthesis of this compound in solution would typically involve the stepwise coupling of the protected amino acids, with purification of the intermediates. For instance, Fmoc-Ala-OH could be coupled to H-Pro-OH, followed by Fmoc deprotection and coupling with another Fmoc-Ala-OH. A modular approach where a fragment like Boc-Ala-Ala-Pro-OH is synthesized and then used in further couplings is also possible. bachem.com

Enzymatic Synthesis of this compound and its Derivatives

Enzymatic peptide synthesis is an attractive "green" alternative to chemical methods, offering high specificity and milder reaction conditions. bachem.comasm.org Enzymes like prolyl aminopeptidases (PAPs) and proline-specific endopeptidases (PSEs) have been investigated for the synthesis of proline-containing peptides. asm.orgnih.gov

A variant of a PAP from Streptomyces thermoluteus was engineered to catalyze the synthesis of proline-containing peptides. asm.org This enzyme was able to produce dipeptides in a weakly acidic environment and cyclic peptides under alkaline conditions. asm.org Similarly, a proline-specific endopeptidase from Flavobacterium meningosepticum was shown to catalyze peptide synthesis, with a preference for proline in the S1 position, although alanine was also accepted. nih.gov A mutated version of this enzyme exhibited significantly increased peptide ligase activity. nih.gov

Enzymatic methods can also be used in chemo-enzymatic strategies, where peptide fragments are synthesized chemically and then joined together using an enzyme. bachem.com This approach combines the efficiency of SPPS for creating smaller fragments with the clean and specific ligation offered by enzymes for assembling larger peptides. bachem.com

Self Assembly and Supramolecular Architectures of Fmoc Ala Ala Pro Oh Based Systems

Mechanisms of Self-Assembly in Fmoc-Di/Tripeptide Systems, Including Fmoc-Ala-Ala-Pro-OH

The spontaneous organization of Fmoc-peptide conjugates into complex, hierarchical structures is a phenomenon governed by a delicate interplay of non-covalent forces. The Fmoc group, with its bulky and aromatic nature, plays a pivotal role in initiating and directing this assembly process.

Non-Covalent Interactions Driving Supramolecular Organization (e.g., π-π Stacking, Hydrogen Bonding)

The self-assembly of Fmoc-di/tripeptides is primarily driven by a combination of non-covalent interactions. acs.org The most significant of these is π-π stacking , which occurs between the aromatic fluorenyl rings of the Fmoc groups. rsc.orgreading.ac.uk This interaction is a major driving force for the aggregation of these molecules. reading.ac.uknih.gov Quantum mechanical calculations have confirmed the decisive role of π-π stacking in the stability of these assemblies. rsc.org

In addition to π-π stacking, hydrogen bonding between the peptide backbones is crucial for the formation of ordered secondary structures, such as β-sheets. rsc.orgrsc.orgnih.gov These hydrogen bonds contribute to the formation of one-dimensional aggregates that serve as the primary building blocks for larger structures. upenn.edu The combination of π-π stacking and hydrogen bonding leads to the formation of stable, fibrillar structures. chinesechemsoc.org

The synergistic effect of these non-covalent forces—π-π stacking, hydrogen bonding, and hydrophobic interactions—dictates the formation of well-ordered supramolecular architectures from Fmoc-peptide systems. chinesechemsoc.orgnih.gov

Influence of Concentration, Temperature, and Solvent on Self-Assembly Morphology

The morphology of the resulting supramolecular structures is highly sensitive to the experimental conditions, including the concentration of the peptide, the temperature of the system, and the nature of the solvent used. nih.govresearchgate.net

Concentration: The concentration of the Fmoc-peptide is a critical factor in determining the extent and nature of self-assembly. Below a certain critical aggregation concentration, the peptides exist as monomers in solution. As the concentration increases, aggregation is initiated, leading to the formation of various morphologies. researchgate.net For instance, at low concentrations, some Fmoc-amino acids form flower-like structures, which can transition to fibrillar assemblies at higher concentrations. researchgate.net The final morphology, whether it be nanofibers, nanorods, or other structures, can often be modulated by adjusting the peptide concentration. rsc.org

Temperature: Temperature can significantly influence the kinetics and thermodynamics of self-assembly. Heating a solution of Fmoc-peptides can provide the necessary energy to overcome kinetic barriers, leading to enhanced aggregation and the formation of more stable structures. rsc.org For example, for some Fmoc-amino acids, an increase in temperature can induce a transition from fibrous ball-like structures to a network of fibers. rsc.org However, the effect of temperature is system-dependent and can lead to different morphological outcomes. researchgate.netresearchgate.net

Solvent: The choice of solvent plays a crucial role in modulating the non-covalent interactions that drive self-assembly. unizar.es The polarity of the solvent can affect the strength of hydrogen bonds and hydrophobic interactions. nih.gov For instance, the use of different organic solvents to dissolve Fmoc-diphenylalanine before the addition of water can lead to hydrogels with varying network morphologies and rheological properties. nih.gov The ratio of organic solvent to water is also a key parameter that can be tuned to control the final structure. unizar.es Studies have shown that even the use of deuterated solvents can alter self-assembly dynamics due to changes in hydrogen bond strength. chinesechemsoc.org

| Factor | Influence on Self-Assembly Morphology | Research Findings |

| Concentration | Affects the extent of aggregation and can induce morphological transitions. | Increasing NaCl concentration led to the bundling of nanofibers into nanorods for Fmoc-FFpY. rsc.org At higher concentrations, some Fmoc-amino acids transition from flower-like structures to fibrillar assemblies. researchgate.net |

| Temperature | Influences the kinetics of assembly and can lead to different final structures. | Heating FmocV solutions resulted in the formation of a network of fibers from initial fibrous balls. rsc.org |

| Solvent | Modulates non-covalent interactions, impacting the resulting morphology. | The choice of organic solvent (e.g., DMSO, ethanol, HFIP) affects the fiber network morphology and rheological properties of Fmoc-FF hydrogels. nih.gov The addition of water to a THF solution of FmocA induced the formation of fiber-like structures. rsc.org |

Engineering Functional Biomaterials from this compound Self-Assemblies

The ability of Fmoc-tripeptides like this compound to self-assemble into well-defined nanostructures has paved the way for their use in the development of functional biomaterials with a wide range of applications, particularly in the biomedical field.

Hydrogel Formation and Rheological Properties

One of the most significant applications of Fmoc-peptide self-assembly is the formation of hydrogels. These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water. nih.govnih.gov The formation of a hydrogel is a hallmark of successful supramolecular polymerization, where the nanoscale fibers entangle to form a macroscopic, self-supporting material. upenn.edu

The rheological properties , or the flow and deformation characteristics, of these hydrogels are of paramount importance for their application. These properties are typically characterized by measuring the storage modulus (G′) and the loss modulus (G″). biotechrep.ir A hydrogel is formed when G′ exceeds G″, indicating a more solid-like behavior. ru.nl

The mechanical stiffness of these hydrogels can be tuned by several factors. The concentration of the peptide is a key determinant, with higher concentrations generally leading to stiffer gels. biotechrep.irmdpi.com The choice of solvent used in the gelation process can also significantly impact the final mechanical properties. nih.gov For instance, hydrogels prepared with different solvents can exhibit variations in rigidity and their ability to recover after mechanical stress. nih.gov The incorporation of other molecules, such as alginate and cellulose (B213188), can also be used to modulate the rheological properties for specific applications like 3D printing. mdpi.com

| Property | Description | Influencing Factors |

| Hydrogel Formation | Entrapment of water within a 3D network of self-assembled nanofibers. nih.govnih.gov | Peptide concentration, pH, temperature, solvent composition. nih.gov |

| Storage Modulus (G′) | A measure of the elastic response of the material. | Increases with peptide concentration. mdpi.com |

| Loss Modulus (G″) | A measure of the viscous response of the material. | Increases with peptide concentration. mdpi.com |

| Mechanical Stiffness | The resistance of the hydrogel to deformation. | Can be tuned by peptide concentration, solvent choice, and the addition of other polymers. nih.govmdpi.commdpi.com |

Design of Peptide-Based Scaffolds for Biological Applications

Fmoc-peptide hydrogels show great promise as scaffolds for tissue engineering and 3D cell culture. biorxiv.org These scaffolds can mimic the native extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation. rsc.orgcore.ac.uk

The design of these scaffolds can be tailored to specific biological applications. For example, the incorporation of bioactive peptide sequences, such as the cell-adhesion motif Arginine-Glycine-Aspartic acid (RGD), can enhance cell attachment and promote specific cellular responses. biorxiv.orgresearchgate.net The mechanical properties of the scaffold can also be tuned to match those of the target tissue, which is crucial for directing cell fate. researchgate.netmdpi.com

Fmoc-peptide scaffolds have been explored for a variety of tissue engineering applications, including cartilage regeneration and bone tissue engineering. biorxiv.orgmdpi.com They have been shown to support the culture of various cell types, including mesenchymal stem cells and fibroblasts. biorxiv.orgresearchgate.net The biocompatibility and biodegradability of these peptide-based materials make them attractive candidates for in vivo applications. biorxiv.orgnih.gov

Nanofiber and Nanostructure Formation from this compound Systems

The fundamental building blocks of the hydrogels and scaffolds described above are self-assembled nanofibers. The morphology of these nanofibers can be precisely controlled by the peptide sequence and the assembly conditions. acs.org

The self-assembly process typically begins with the formation of one-dimensional fibrillar structures, which then associate laterally to form thicker fibers or bundles. upenn.edu The diameter of these nanofibers can be influenced by factors such as the concentration of salts in the solution. rsc.org For instance, in some systems, an increase in salt concentration can lead to the bundling of nanofibers to form larger nanorods. rsc.org

Beyond simple nanofibers, Fmoc-peptide systems can form a variety of other nanostructures, including nanospheres, nanotubes, and nanoribbons. researchgate.netacs.org The specific morphology is dictated by the intricate balance of non-covalent interactions and the stereochemistry of the peptide building blocks. acs.org For example, studies on substituted polyproline peptides have shown that a β-structure conformation leads to nanofiber formation, while a polyproline II (PPII) conformation results in spherical nanoparticles. acs.org This ability to control the nanostructure morphology opens up possibilities for creating a diverse range of materials with tailored properties and functions.

Analytical Methodologies for the Characterization and Quantification of Fmoc Ala Ala Pro Oh

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of Fmoc-Ala-Ala-Pro-OH, providing the means to separate the peptide from impurities and to verify its structural integrity. These techniques are indispensable for both process monitoring during synthesis and for final quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and confirming the identity of synthetic peptides. bachem.com Its precision and reliability make it a standard method in peptide chemistry.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis and purification of peptides. bachem.comitalianpeptidesociety.it The separation mechanism is based on the hydrophobic character of the analyte. For Fmoc-protected peptides, which are inherently hydrophobic due to the fluorenylmethoxycarbonyl (Fmoc) group, RP-HPLC is particularly effective.

The development of a robust RP-HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters. C18-modified silica (B1680970) is the standard stationary phase for peptide purification. bachem.com The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with an acid modifier like trifluoroacetic acid (TFA) at a concentration of 0.1%. bachem.comrsc.org TFA acts as an ion-pairing agent, improving peak shape and resolution. A linear gradient, where the concentration of the organic solvent is increased over time, is employed to elute peptides of varying hydrophobicity. bachem.comrsc.org Detection of Fmoc-peptides is typically performed using UV spectrophotometry, with monitoring at wavelengths of 210-220 nm for the peptide backbone or, more specifically, around 265 nm or 301 nm to detect the Fmoc group. bachem.comrsc.orgtemple.edu

A specific analytical HPLC method for evaluating the purity of Fmoc-dipeptides, including Fmoc-Ala-Pro-OH, utilized a YMC-Triart-C18 column with a linear gradient of 0–100% acetonitrile in 0.1% aqueous TFA over 40 minutes, with detection at 301 nm. rsc.org In this system, Fmoc-Ala-Pro-OH exhibited a retention time of 26.3 minutes. rsc.org

Table 1: Exemplary RP-HPLC Conditions for Fmoc-Peptide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Triart-C18 (4.6 mm I.D. × 150 mm) | rsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA | rsc.org |

| Gradient | Linear gradient of 0-100% B over 40 min | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 301 nm | rsc.org |

| Temperature | Room Temperature | rsc.org |

The enantiomeric purity of the constituent amino acids is critical, as even small amounts of the incorrect enantiomer can lead to significant impurities in the final peptide product. phenomenex.comwindows.net Chiral HPLC is a powerful technique for determining the enantiomeric excess (e.e.) of Fmoc-protected amino acids, with required purity levels often exceeding 99.8% e.e. phenomenex.comwindows.net

Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven highly effective for resolving the enantiomers of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.comwindows.net For instance, a study exploring four different polysaccharide-based CSPs found that Lux Cellulose-2 and Lux Cellulose-3 were particularly successful, resolving the majority of common Fmoc-amino acids. phenomenex.com The optimal mobile phases for these separations often consist of acetonitrile and water with an acidic additive like TFA or formic acid. phenomenex.com

In addition to analyzing the starting materials, chiral HPLC can be used to assess racemization during peptide synthesis. A study on a related dipeptide, Fmoc-Ala-Pro-SPMB, used a DAICEL CHIRALPAK IB column to determine that the level of epimerization was a mere 0.1%. rsc.org

Table 2: Chiral HPLC Method for Epimerization Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DAICEL CHIRALPAK IB (4.6 mm I.D. × 250 mm) | rsc.org |

| Mobile Phase | Hexane : Ethanol = 17 : 3 (Isocratic) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Temperature | Room Temperature | rsc.org |

Indirect methods for determining enantiomeric purity also exist, which involve derivatizing the amino acids with a chiral reagent, such as Marfey's reagent, to form diastereomers that can then be separated on a standard achiral RP-HPLC column. researchgate.net

Reversed-Phase HPLC Method Development for Fmoc-Protected Peptides

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Sequence Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net It is a cornerstone for the characterization of synthetic peptides, providing definitive confirmation of molecular weight and primary sequence. waters.com

For this compound, LC-MS analysis confirms the identity of the main peak observed in the HPLC chromatogram. High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, can measure the molecular weight with high accuracy, typically better than 5 ppm. lcms.cz This level of precision provides strong confidence that the correct peptide has been synthesized. lcms.cz Electrospray ionization (ESI) is the most common ionization technique for peptides, generating a series of multiply charged ions from which the molecular weight can be calculated. lcms.cz

In one report, the identity of Fmoc-Ala-Pro-OH was confirmed by ESI-MS, which detected the sodium adduct of the molecule ([M+Na]+) at an m/z of 431.00, closely matching the calculated value of 431.44. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) can be employed for sequence verification. In this technique, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The pattern of fragment ions (e.g., b- and y-ions) allows for the deduction of the amino acid sequence, confirming that the correct amino acids are present in the proper order. waters.comkcl.ac.uk This is crucial for identifying and characterizing impurities such as deletion or insertion sequences. waters.com

Capillary Electrophoresis (CE) for Amino Acid and Peptide Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative and complement to HPLC for peptide and amino acid analysis. researchgate.netfree.fr Separation in CE is based on the differential migration of charged analytes in an electric field, which is dependent on their charge-to-size ratio. free.fr This different separation mechanism makes it orthogonal to RP-HPLC, which separates based on hydrophobicity. free.fr

CE offers several advantages, including short analysis times, high separation efficiency, and the ability to handle very small sample volumes. free.fr It can be used to analyze the purity of peptides like this compound and to analyze the amino acid composition after acid hydrolysis. researchgate.netnih.gov

Various detection methods can be coupled with CE, including UV detection, laser-induced fluorescence (LIF), and mass spectrometry (CE-MS). free.frcreative-proteomics.com CE-MS combines the high separation efficiency of CE with the specificity of MS, providing a powerful tool for analyzing complex peptide mixtures and confirming identity. researchgate.netfree.fr For therapeutic peptides, CE methods have been developed using acidic buffers, such as 1 M formic acid, to minimize the adsorption of analytes to the capillary wall and achieve high efficiency. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection of Proline and Fmoc-Peptides

Amino acid analysis is a standard procedure to confirm the composition and quantify a peptide. This typically involves hydrolyzing the peptide into its constituent amino acids, followed by their separation and detection. While most amino acids are primary amines, proline is a secondary amine. jasco-global.com This structural difference presents a challenge for common derivatization reagents used in amino acid analysis.

A widely adopted strategy for the comprehensive analysis of all amino acids, including proline, is a two-step pre-column derivatization process followed by RP-HPLC. tandfonline.com This method uses o-phthalaldehyde (B127526) (OPA) in the first step, which reacts specifically with primary amino acids to form highly fluorescent isoindole derivatives. jasco-global.comtandfonline.com Since OPA does not react with secondary amino acids like proline, a second reagent is required. jasco-global.com

In the second step, 9-fluorenylmethyl chloroformate (FMOC-Cl) is introduced. tandfonline.comjascoinc.com FMOC-Cl reacts with the secondary amines that were unreactive to OPA, forming stable, fluorescent FMOC derivatives. tandfonline.comnih.gov The resulting OPA- and FMOC-derivatized amino acids can be separated in a single chromatographic run and detected by fluorescence, often by switching the detector's excitation and emission wavelengths during the analysis to optimally detect each class of derivative. jasco-global.comjascoinc.comnih.gov This automated process allows for the accurate quantification of both primary and secondary amino acids. tandfonline.com

Another approach for proline involves derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with proline to form a product detectable by UV at 464 nm, enabling its enantiomeric separation on a chiral column. researchgate.net

Table 3: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Amino Acids | Detection Principle | Source |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | jasco-global.comtandfonline.comnih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary amines (e.g., Proline) | Fluorescence | jasco-global.comtandfonline.comnih.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Proline | UV/Visible Absorbance | researchgate.net |

Pre-Column and Post-Column Derivatization Techniques (e.g., Fmoc-Cl)

Derivatization is a common strategy in the analysis of amino acids and peptides to enhance their detection and separation by chromatographic methods. creative-proteomics.comactascientific.com This can be performed either before (pre-column) or after (post-column) the chromatographic separation. actascientific.com

For peptides like this compound, which already possess the fluorenylmethoxycarbonyl (Fmoc) group, pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is typically applied to the constituent amino acids after hydrolysis of the peptide. actascientific.comresearchgate.net This process involves the reaction of Fmoc-Cl with the primary and secondary amines of the amino acids to form stable, fluorescent derivatives. creative-proteomics.comgoogle.com These derivatives can then be readily detected by fluorescence or UV spectroscopy. creative-proteomics.com

An alternative approach involves the use of other derivatizing agents, such as o-phthalaldehyde (OPA), which reacts with primary amino acids. creative-proteomics.comactascientific.com Often, OPA is used in conjunction with Fmoc-Cl to achieve comprehensive analysis of both primary and secondary amino acids. creative-proteomics.comgoogle.com Post-column derivatization is another option, where the separated, underivatized amino acids from the hydrolyzed peptide react with a reagent after passing through the chromatography column. creative-proteomics.comactascientific.com This method offers good reproducibility and can reduce interference from reagent by-products. creative-proteomics.com

A notable advantage of using Fmoc-Cl is the rapid reaction time and the stability of the resulting derivatives, which can be stored for extended periods under appropriate conditions without degradation. creative-proteomics.com However, a potential drawback is the fluorescence of the hydrolysis by-product, Fmoc-OH, which can interfere with the analysis. creative-proteomics.com To circumvent this, methods have been developed to remove excess Fmoc-Cl and its by-products before analysis. nih.gov

Optimization of Derivatization Conditions for Quantitative Analysis

To ensure accurate and reliable quantitative analysis, the conditions for the derivatization reaction must be carefully optimized. Key parameters that influence the reaction yield and efficiency include pH, temperature, reaction time, and the concentration of the derivatizing reagent. google.comnih.govresearchgate.net

pH: The derivatization of amino acids with Fmoc-Cl is typically carried out in an alkaline buffer, with a pH of 8.0 or higher being optimal for the reaction. oup.com Borate buffers are commonly used for this purpose. google.comoup.com

Temperature and Time: The reaction temperature and duration are critical for achieving complete derivatization. Studies have shown that a temperature of 55°C for 10 minutes can be sufficient for the complete derivatization of amino acids. researchgate.net For pre-column derivatization with Fmoc-Cl, the reaction is generally fast, often completing within minutes at room temperature. oup.com

Reagent Concentration: The concentration of the derivatizing reagent relative to the analyte is another crucial factor. nih.gov A sufficient excess of the derivatizing agent is necessary to drive the reaction to completion and ensure a high yield of the derivatized product. nih.gov

Sample Matrix: The composition of the sample matrix can also affect the derivatization efficiency. For complex samples, pre-treatment steps such as solid-phase extraction may be necessary to remove interfering substances. nih.gov

The table below summarizes key parameters for optimizing derivatization reactions for quantitative peptide analysis.

| Parameter | Condition | Rationale |

| pH | 8.0 - 10.0 (Borate Buffer) | Ensures the amino group is sufficiently nucleophilic for reaction. google.comoup.com |

| Temperature | 30 - 90 °C (55 °C often optimal) | Balances reaction rate and potential degradation of reactants. researchgate.net |

| Reaction Time | 5 - 30 minutes | Sufficient time for the reaction to reach completion. researchgate.net |

| Reagent Ratio | Excess of derivatizing agent | Drives the reaction to completion for accurate quantification. nih.gov |

Advanced Spectroscopic and Microscopic Analytical Techniques for this compound Assembles

Fmoc-dipeptides, including structures similar to this compound, are known to self-assemble into various nanostructures. medchemexpress.com Advanced microscopic techniques are indispensable for characterizing the morphology and surface properties of these assemblies.

Electron Microscopy (TEM, SEM) for Morphological Characterization of Self-Assemblies

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology of self-assembled peptide nanostructures. nih.govmdpi.comresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the internal structure of materials. For Fmoc-peptide assemblies, TEM can reveal the formation of nanofibers, nanotubes, and other complex morphologies. researchgate.netacs.org The sample preparation for TEM typically involves placing a small amount of the peptide solution or gel onto a carbon-coated copper grid, followed by staining or cryo-fixation to enhance contrast and preserve the structure. acs.org

Studies on similar Fmoc-amino acid and dipeptide systems have demonstrated the formation of diverse structures such as flower-like morphologies, fibers, and tubes, depending on the specific amino acid sequence and assembly conditions. chemrxiv.org

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. nottingham.ac.ukmdpi.comcreative-biostructure.com It is an invaluable tool for characterizing the surface features of self-assembled this compound structures. nih.govresearchgate.net

AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. mdpi.comcreative-biostructure.com The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to generate a topographical map. nottingham.ac.uk Beyond imaging, AFM can also probe the mechanical properties of the sample, such as stiffness and adhesion. nottingham.ac.uk

For self-assembled peptide structures, AFM can provide detailed information on:

Surface Roughness and Topography: Quantifying the smoothness or irregularity of the assembled surfaces. creative-biostructure.com

Particle Size and Distribution: Measuring the dimensions of individual nanostructures. creative-biostructure.com

Nanoscale Interactions: Mapping adhesive forces on the surface, which can provide insights into the intermolecular interactions driving self-assembly. nottingham.ac.uk

The ability of AFM to operate in both air and liquid environments makes it particularly suitable for studying biological and hydrated samples like peptide hydrogels in their native state. nih.govresearchgate.net

The following table outlines the applications of advanced microscopic techniques in the analysis of peptide self-assemblies.

| Technique | Information Obtained | Relevance to this compound Assemblies |

| TEM | High-resolution 2D internal structure, morphology of nanofibers and nanotubes. researchgate.netacs.org | Elucidating the fundamental building blocks of the self-assembled structures. |

| SEM | 3D surface topography, overall morphology of larger assemblies. nih.govmdpi.com | Visualizing the macroscopic organization of the peptide nanostructures. |

| AFM | High-resolution 3D surface topography, surface roughness, mechanical properties (stiffness, adhesion). nottingham.ac.ukmdpi.comcreative-biostructure.com | Providing quantitative data on the surface characteristics and nanoscale forces within the assemblies. |

Enzymatic Interactions and Biostability Studies of Fmoc Ala Ala Pro Oh Containing Peptides

Proteolytic Stability and Degradation Kinetics of Peptides Incorporating Fmoc-Ala-Ala-Pro-OH Sequences

The stability of peptides against enzymatic degradation is a critical factor for their potential as therapeutic agents. acs.orgnih.gov Peptides containing proline residues often exhibit increased resistance to cleavage by certain proteases. mdpi.com The imide bond formed by proline's cyclic side chain restricts the conformational flexibility of the peptide backbone, making it a poor substrate for many peptidases. However, the Ala-Ala sequence preceding the proline residue can be a recognition site for other proteases, such as dipeptidyl peptidase IV (DPP-IV), which is known to cleave Xaa-Pro dipeptides from the N-terminus of polypeptides. google.comacs.org

The N-terminal Fmoc group, while primarily a tool for solid-phase peptide synthesis, could sterically hinder the approach of proteases to the N-terminus of the peptide, thereby offering a degree of protection against exopeptidases. chemimpex.combroadpharm.com Studies on similar N-terminally protected peptides have shown that such modifications can significantly enhance their stability. dcu.ie

The degradation kinetics of a peptide containing the this compound sequence would likely be influenced by the specific enzymatic environment. In the presence of enzymes that recognize internal peptide bonds, cleavage could occur at the Ala-Ala linkage. However, the presence of proline at the P1' position (the amino acid C-terminal to the cleavage site) can significantly reduce the rate of hydrolysis for many proteases.

Table 1: Hypothetical Degradation Kinetics of a Peptide Containing the this compound Sequence in the Presence of Different Proteases.

| Enzyme | Potential Cleavage Site | Expected Rate of Degradation | Rationale |

|---|---|---|---|

| Trypsin | No cleavage | Very Low / Negligible | Trypsin cleaves after basic residues (Lys, Arg), which are absent. |

| Chymotrypsin | No cleavage | Very Low / Negligible | Chymotrypsin preferentially cleaves after large hydrophobic residues (Phe, Trp, Tyr). google.com |

| Elastase | Ala-Ala | Moderate | Elastase can cleave after small, neutral residues like Alanine (B10760859). |

| Dipeptidyl Peptidase IV (DPP-IV) | Ala-Pro | Low to Moderate | DPP-IV cleaves Xaa-Pro dipeptides, but the N-terminal Fmoc group may hinder access. google.comacs.org |

| Prolyl Oligopeptidase | Pro-OH | Low | This enzyme cleaves on the C-terminal side of proline residues within a peptide chain. dcu.ie |

Modulatory Effects of this compound and Related Peptides on Enzyme Activity (e.g., Proteases, Peptidases)

Peptides and their derivatives can act as modulators of enzyme activity, functioning as either substrates or inhibitors. mdpi.com Peptides containing a proline residue can act as competitive inhibitors of proteases that have proline in their substrate recognition sequence. google.com For example, peptides with a Pro-Pro motif have been investigated as inhibitors of prolyl oligopeptidase. dcu.ie

The this compound sequence could potentially inhibit enzymes like DPP-IV. While it could be a substrate, the presence of the bulky Fmoc group might lead to non-productive binding, thereby inhibiting the enzyme's ability to process its natural substrates. google.com The design of specific protease inhibitors often involves modifying a substrate sequence to create a molecule that binds tightly to the active site but is not cleaved. mdpi.combiorxiv.org

Table 2: Potential Modulatory Effects of Peptides Containing the this compound Motif on Various Enzymes.

| Enzyme | Potential Effect | Mechanism of Action | Reference for Similar Interactions |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | Competitive inhibition due to substrate-like sequence with a bulky N-terminal modification. | google.com |

| Prolyl Oligopeptidase | Inhibition | The Ala-Pro motif at the C-terminus could interact with the active site. | dcu.ie |

| Matrix Metalloproteinases (MMPs) | Weak or No Effect | The sequence does not match the typical substrate specificity of MMPs. | nih.gov |

| Caspases | No Effect | Caspases have a strict requirement for an Asp residue at the P1 position. |

Rational Design of Enzyme-Resistant Peptide Sequences Incorporating Proline Analogues

To enhance the biostability of peptides, a common strategy is the incorporation of unnatural amino acids, including proline analogues. mdpi.comresearchgate.net These modifications can disrupt the recognition sites for proteases without necessarily abolishing the desired biological activity. Examples of proline analogues include piperidine-2-carboxylic acid and other cyclic amino acids. mdpi.com The introduction of such analogues can lock the peptide backbone into a specific conformation that is resistant to enzymatic cleavage. biorxiv.org

The rationale behind using proline analogues is to maintain the structural constraints imposed by the proline ring while introducing chemical modifications that prevent protease binding or catalysis. For instance, N-methylation of the peptide bond or the use of β-amino acids can significantly increase resistance to proteolysis. acs.orgnih.gov

Table 3: Comparison of Proteolytic Stability of Peptides with Natural Proline versus Proline Analogues.

| Peptide Sequence | Modification | Expected Proteolytic Stability | Reason for Enhanced Stability |

|---|---|---|---|

| This compound | Natural Proline | Moderate | Proline offers some resistance, but the Ala-Ala bond may be labile. |

| Fmoc-Ala-Ala-(D-Pro)-OH | D-amino acid | High | Proteases are stereospecific and generally do not cleave peptides containing D-amino acids. nih.gov |

| Fmoc-Ala-Ala-(Aze)-OH | Azetidine-2-carboxylic acid | High | The smaller ring size of the proline analogue alters the backbone conformation. researchgate.net |

| Fmoc-Ala-Ala-(Pip)-OH | Piperidine-2-carboxylic acid | High | The larger ring size of the proline analogue sterically hinders protease access. mdpi.com |

Investigation of Bio-recognition Events Involving this compound Motifs

Bio-recognition refers to the specific interaction between two or more molecules, such as a peptide and a protein receptor. The this compound motif has distinct chemical features that could be recognized by biological systems. The peptide sequence itself, Ala-Ala-Pro, could be a recognition motif for certain proteins. For instance, proline-rich regions are known to be involved in protein-protein interactions. acs.org

The Fmoc group, being a large, hydrophobic moiety, could also participate in bio-recognition events. It could interact with hydrophobic pockets on the surface of proteins, potentially leading to non-specific binding or, in some cases, specific interactions that could be exploited in the design of targeted molecules. chemimpex.com The investigation of such recognition events is crucial for understanding the full biological profile of a synthetic peptide.

Table 4: Potential Bio-recognition Interactions of the this compound Motif.

| Potential Interacting Partner | Basis for Interaction | Potential Consequence |

|---|---|---|

| Enzyme Active Sites (e.g., DPP-IV) | The Ala-Pro sequence mimics the natural substrate. | Enzyme inhibition or cleavage of the peptide. acs.org |

| SH3 Domains | Proline-rich sequences are known to bind to SH3 domains. | Modulation of intracellular signaling pathways. |

| Albumin | The hydrophobic Fmoc group could bind to the fatty acid binding sites on albumin. | Increased plasma half-life of the peptide. |

| Cell Membranes | The amphipathic nature of the molecule (hydrophobic Fmoc group and hydrophilic peptide) could lead to membrane insertion. | Cellular uptake or disruption of membrane integrity. |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。